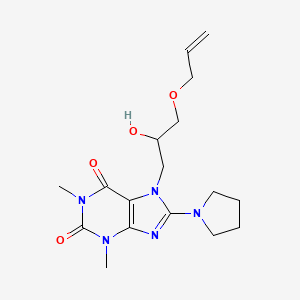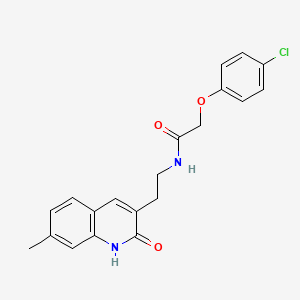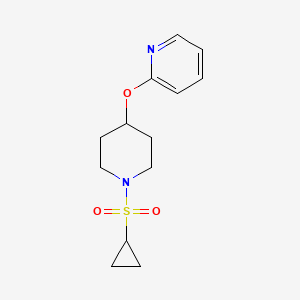
7-(2-Hydroxy-3-prop-2-enoxypropyl)-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Hydroxy-3-prop-2-enoxypropyl)-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione is a useful research compound. Its molecular formula is C17H25N5O4 and its molecular weight is 363.418. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Reactivity in Organic Chemistry
A diverse array of derivatives and compounds can be synthesized using complex organic reactions involving 7-(2-Hydroxy-3-prop-2-enoxypropyl)-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione or its structural analogs. For instance, research shows that pyrrolidine and hexahydroazepine can be treated with certain precursors to afford a range of derivatives, leading to stable hydrobromides upon treatment with hydrobromic acid (Šafár̆ et al., 2000). Similarly, fused pyrrole derivatives have been synthesized through domino condensation, annulation, and allylic hydroxylation, highlighting the compound's versatility in synthesizing heterocyclic structures (Maity & Pramanik, 2013).
Heterocyclic Chemistry and Molecular Transformations
The molecule's structural framework facilitates various ring transformations and molecular rearrangements, vital in heterocyclic chemistry. For example, under aqueous conditions, certain catalytic reactions can lead to the formation of benzoylhydroxy-1-pyrrolines and benzoylpyrroles, showcasing the compound's role in ring-transformation reactions (Mataka et al., 1992). The ability to undergo ring expansion when treated with cyanide ion and other reagents further exemplifies its utility in synthesizing complex heterocyclic structures (Allgrove et al., 1971).
Medicinal Chemistry and Biological Activity
The structural analogs of this compound exhibit significant potential in medicinal chemistry. Compounds derived from its structure have been tested for various biological activities, such as anti-inflammatory, electrocardiographic, antiarrhythmic, and hypotensive activities. For instance, derivatives have shown anti-inflammatory effects on macrophage-mediated responses, indicating potential therapeutic applications (Chien et al., 2008). Similarly, certain synthesized derivatives have been evaluated for cardiovascular activity, demonstrating prophylactic antiarrhythmic activity and hypotensive effects, which could be crucial in drug discovery and development (Chłoń-Rzepa et al., 2004).
Structural and Spectroscopic Analysis
The compound and its derivatives are also subjects of interest in structural and spectroscopic analysis, aiding in the understanding of molecular properties and behavior. Studies involving quantum chemical methods and vibrational spectral techniques have been carried out to characterize molecules structurally similar to this compound, providing insights into molecular geometry, vibrational frequencies, and electronic properties (Prabakaran & Muthu, 2014).
Propriétés
IUPAC Name |
7-(2-hydroxy-3-prop-2-enoxypropyl)-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4/c1-4-9-26-11-12(23)10-22-13-14(18-16(22)21-7-5-6-8-21)19(2)17(25)20(3)15(13)24/h4,12,23H,1,5-11H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMOWIIPQUAOOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CC(COCC=C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2407285.png)
![N-(3-acetamidophenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2407288.png)
![(1R,3R,8AS)-1-methyl-3-phenyltetrahydro-3H-oxazolo[3,4-a]pyrazine-5,8-dione](/img/structure/B2407289.png)
![N-[2-[4-[2-(Cyclopentylamino)-2-oxoethyl]piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2407290.png)
![3-(Phenylthio)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2407291.png)
![4-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2407292.png)

![1-[1,1'-Biphenyl]-4-yl-3-[(4-bromophenyl)sulfanyl]-1-propanone](/img/structure/B2407295.png)
![3-Fluoro-4-[[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2407298.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-phenylpropanamide](/img/structure/B2407300.png)
![7-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2407302.png)

